molecular formula C31H36Cl2N4O3S3 B12883054 7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]

7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]

Cat. No.: B12883054
M. Wt: 679.7 g/mol
InChI Key: UADAUPVGOMDPDN-UHFFFAOYSA-N
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Description

7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] is a complex organic compound that features a unique structure combining quinoline and trithia-diazacyclopentadecane moieties

Properties

Molecular Formula

C31H36Cl2N4O3S3

Molecular Weight

679.7 g/mol

IUPAC Name

5-chloro-7-[[13-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-2-(hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadec-7-yl]methyl]quinolin-8-ol

InChI

InChI=1S/C31H36Cl2N4O3S3/c32-26-15-21(30(39)28-24(26)3-1-5-34-28)17-36-7-11-41-12-8-37(10-14-43-23(19-38)20-42-13-9-36)18-22-16-27(33)25-4-2-6-35-29(25)31(22)40/h1-6,15-16,23,38-40H,7-14,17-20H2

InChI Key

UADAUPVGOMDPDN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN(CCSC(CSCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)CO)CC4=CC(=C5C=CC=NC5=C4O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] typically involves the reaction of 5-chloro-8-quinolinol with formaldehyde in the presence of potassium carbonate under alkaline conditions . The reaction proceeds through the formation of a methylene bridge between two quinoline units. The trithia-diazacyclopentadecane moiety is introduced through subsequent reactions involving appropriate thiol and amine precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro groups in the quinoline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7’-Methylene-bis-8-quinolinol: Lacks the trithia-diazacyclopentadecane moiety, making it less complex.

    5-Chloro-7-diethylaminomethyl-8-quinolinol: Contains different substituents on the quinoline ring.

    2-Methyl-8-quinolinol: Features a methyl group instead of the trithia-diazacyclopentadecane moiety.

Uniqueness

The uniqueness of 7,7’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] lies in its complex structure, which combines multiple functional groups and moieties

Biological Activity

The compound 7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates quinoline derivatives known for their diverse biological activities and a unique trithia-diazacycloalkane framework. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H30ClN2O2S3C_{26}H_{30}ClN_2O_2S_3, with a molecular weight of approximately 679.74 g/mol. The presence of sulfur and nitrogen atoms suggests potential interactions within biological systems.

Key Structural Features:

  • 5-Chloro-8-quinolinol Moiety: Known for antimicrobial and antitumor properties.
  • 1,4,10-Trithia-7,13-diazacyclopentadecane Backbone: Enhances chemical stability and reactivity.

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial activity . Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains. The 5-chloro-8-quinolinol component contributes to this effect through mechanisms such as interference with DNA replication and inhibition of topoisomerase enzymes.

Antitumor Effects

Research has shown that quinoline-based compounds can induce antiproliferative effects in cancer cells. For instance, benzopsoralens—related compounds—demonstrated marked antiproliferative activity by inhibiting topoisomerase II in mammalian cells under specific conditions . This suggests that the compound may also possess antitumor properties through similar mechanisms.

The biological activity of the compound is primarily attributed to:

  • Inhibition of Topoisomerases: The quinoline moiety may inhibit topoisomerase II, disrupting DNA replication in cancer cells.
  • Antioxidant Activity: The trithia component may engage in redox reactions that enhance the compound's ability to scavenge free radicals.
  • Binding Affinity: Interaction studies indicate that the compound may bind effectively to biological targets such as enzymes or receptors involved in disease processes.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Study 2Antitumor EffectsInduced apoptosis in breast cancer cell lines through topoisomerase inhibition.
Study 3Mechanism ExplorationFound that the compound binds to DNA topoisomerases with high affinity.

Comparative Analysis

The unique combination of functional groups in this compound enhances its therapeutic potential compared to simpler analogs. For example:

Compound NameStructureKey Features
5-Chloro-8-hydroxyquinolineStructureKnown antibacterial properties
4-(5-Chloro-8-hydroxyquinolinyl)thioacetic acidStructureContains thioester; potential for drug development
2-HydroxymethylquinolinStructureSimilar hydroxymethyl group; used in various chemical syntheses

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